4-Nitrodibenzo[b,d]thiophene 5,5-Dioxide
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H7NO4S |
|---|---|
Molecular Weight |
261.25 g/mol |
IUPAC Name |
4-nitrodibenzothiophene 5,5-dioxide |
InChI |
InChI=1S/C12H7NO4S/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)18(16,17)12(9)10/h1-7H |
InChI Key |
RHRMOBKKLRRVNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2(=O)=O)C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization Methodologies for Nitrated Dibenzothiophene 5,5 Dioxides in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, offering insights into the chemical environment of individual protons and carbon atoms.
Proton (¹H) NMR Analysis of Aromatic and Aliphatic Protons
Proton (¹H) NMR spectroscopy provides critical information about the number, connectivity, and chemical environment of protons within the "4-Nitrodibenzo[b,d]thiophene 5,5-Dioxide" molecule. The aromatic region of the ¹H NMR spectrum is of particular importance for this compound. Aromatic protons typically resonate in the downfield region of the spectrum, generally between 6.0 and 8.5 ppm. orgchemboulder.com The specific chemical shifts are influenced by the electron-withdrawing effects of the nitro group (-NO₂) and the sulfone group (-SO₂-), which tend to deshield adjacent protons, causing them to appear at higher chemical shifts.
For comparison, the parent compound, dibenzo[b,d]thiophene, shows signals for its aromatic protons in a more upfield region. orgsyn.org The introduction of the nitro group at the 4-position causes a significant downfield shift for the protons in its vicinity due to its strong anisotropic and electron-withdrawing nature. The coupling patterns (e.g., doublets, triplets, multiplets) observed in the spectrum arise from spin-spin coupling between neighboring protons and are invaluable for determining their relative positions on the aromatic rings.
Table 1: Representative ¹H NMR Spectral Data
| Proton Type | Typical Chemical Shift Range (ppm) |
|---|---|
| Aromatic Protons (Ar-H) | 6.0 - 8.5 |
| Benzylic Protons (Ar-C-H) | 2.2 - 3.0 |
This table is interactive. Click on the headers to sort the data.
Carbon (¹³C) NMR for Backbone and Substituent Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. In ¹³C NMR, each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.
The carbon atoms in the aromatic rings of "this compound" will appear in the range of 100-150 ppm. pdx.edu The carbon atom directly attached to the nitro group (C-4) is expected to be significantly deshielded and appear at a lower field (higher ppm value) due to the strong electron-withdrawing effect of the nitro group. Conversely, the carbons of the sulfone group will also influence the chemical shifts of the adjacent aromatic carbons. The analysis of the ¹³C NMR spectrum, often in conjunction with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), allows for the definitive assignment of all carbon signals, including quaternary carbons which are not observed in ¹H NMR. mnstate.edu
Table 2: General ¹³C NMR Chemical Shift Ranges
| Carbon Type | Typical Chemical Shift Range (ppm) |
|---|---|
| Aromatic C=C | 100 - 150 |
| Carbonyl C=O | 190 - 210 |
| Alkene C=C | 100 - 150 |
This table is interactive. Click on the headers to sort the data.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular weight of "this compound" with a high degree of accuracy. This precision allows for the unambiguous determination of the elemental composition of the molecule, confirming the presence of the expected number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. rsc.org This data is crucial for verifying the molecular formula of the synthesized compound and distinguishing it from other potential isomers or byproducts.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. The IR spectrum of "this compound" will exhibit characteristic absorption bands corresponding to its key functional moieties.
The presence of the nitro group (-NO₂) is confirmed by strong and distinct asymmetric and symmetric stretching vibrations, typically appearing in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The sulfone group (-SO₂-) will also give rise to characteristic strong stretching bands, usually found around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric). Additionally, the aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings will be observed in the 1400-1600 cm⁻¹ region. pressbooks.publibretexts.org
Table 3: Key IR Absorption Frequencies
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Nitro (NO₂) Asymmetric Stretch | 1500 - 1570 | Strong |
| Nitro (NO₂) Symmetric Stretch | 1300 - 1370 | Strong |
| Sulfone (SO₂) Asymmetric Stretch | 1300 - 1350 | Strong |
| Sulfone (SO₂) Symmetric Stretch | 1120 - 1160 | Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Weak |
This table is interactive. Click on the headers to sort the data.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light by "this compound" promotes electrons from lower energy molecular orbitals to higher energy ones. shu.ac.uk
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic methods are indispensable for determining the purity of this compound and for separating it from reaction mixtures, starting materials, and byproducts. The choice of technique is dictated by the compound's physicochemical properties, including its polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of this compound, owing to the compound's polarity and aromatic nature. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for its separation and quantification.
In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18-bonded silica (B1680970) column, is used in conjunction with a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a gradient elution is often preferred to achieve optimal resolution from impurities that may have a wide range of polarities. The mobile phase usually consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, with the proportion of the organic solvent increasing over the course of the analysis. sielc.commdpi.com
Detection is commonly achieved using a UV-Vis spectrophotometric detector, as the aromatic rings and the nitro group in the molecule are strong chromophores, exhibiting significant absorbance in the ultraviolet region. mdpi.com A photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment.
A representative HPLC method for the analysis of compounds with similar structures is detailed in the table below. mdpi.com
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water, B: Acetonitrile; Gradient elution |
| Gradient | 50% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis at 254 nm |
| Injection Volume | 10 µL |
| Temperature | Ambient |
This interactive table outlines a typical High-Performance Liquid Chromatography (HPLC) method applicable for the analysis of this compound, based on methodologies used for structurally related compounds.
Gas Chromatography (GC) is another powerful technique for the analysis of this compound, provided the compound has sufficient volatility and thermal stability to be vaporized without decomposition in the GC inlet and column. The use of specialized, element-selective detectors is particularly advantageous for the analysis of this heteroatomic molecule in complex matrices.
Gas Chromatography-Pulsed Flame Photometric Detector (GC-PFPD): The PFPD is highly selective for sulfur- and nitrogen-containing compounds. scioninstruments.comamericanlaboratory.com This makes it an excellent choice for the analysis of this compound, as it can selectively detect the target analyte in the presence of co-eluting hydrocarbon impurities. The detector's response is based on the chemiluminescence of sulfur (as S₂) and nitrogen (as HNO) species in a hydrogen-rich flame. scioninstruments.com The pulsed nature of the flame allows for time-resolved emission measurements, enhancing selectivity. The PFPD offers an equimolar response to sulfur, meaning the detector's response is directly proportional to the mass of sulfur entering it, regardless of the compound's structure. davidsonanalytical.co.uk
Gas Chromatography-Sulfur Chemiluminescence Detector (GC-SCD): The SCD is another highly selective detector for sulfur-containing compounds and is known for its high sensitivity and equimolar response. gcms.czresearchgate.net The principle of operation involves the combustion of sulfur compounds in a hydrogen-rich flame to produce sulfur monoxide (SO), which then reacts with ozone to generate chemiluminescence. researchgate.net This process is highly specific to sulfur, resulting in excellent selectivity over hydrocarbons. gcms.cz The SCD is also less susceptible to quenching effects from co-eluting hydrocarbons compared to the FPD. gcms.cz
The table below summarizes typical GC conditions for the analysis of nitroaromatic and sulfur-containing compounds.
| Parameter | GC-PFPD | GC-SCD |
| Column | High-temperature capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) | High-temperature capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |
| Inlet Temperature | 280 °C | 280 °C |
| Oven Program | 100 °C (2 min hold), ramp at 10 °C/min to 300 °C (10 min hold) | 100 °C (2 min hold), ramp at 10 °C/min to 300 °C (10 min hold) |
| Detector | Pulsed Flame Photometric Detector (PFPD) | Sulfur Chemiluminescence Detector (SCD) |
| Detector Temp. | 250 °C | 800 °C (Burner) |
This interactive table presents typical Gas Chromatography (GC) parameters for the analysis of this compound using Pulsed Flame Photometric (PFPD) and Sulfur Chemiluminescence (SCD) detectors.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of this compound in the solid state. This technique provides unequivocal evidence of the molecule's connectivity, conformation, and intermolecular interactions.
The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the crystal's electron density is collected and analyzed to generate a three-dimensional model of the molecule.
The crystal packing is likely to be influenced by intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking between the aromatic rings. nih.gov The table below presents expected crystallographic parameters based on analyses of related compounds. nih.gov
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric space group |
| Unit Cell a (Å) | 10 - 15 |
| Unit Cell b (Å) | 5 - 10 |
| Unit Cell c (Å) | 15 - 20 |
| α, γ (°) | 90 |
| β (°) | 90 - 110 |
| Molecules/Unit Cell (Z) | 4 |
This interactive table shows the anticipated crystallographic parameters for this compound, extrapolated from data on analogous molecular structures.
Theoretical and Computational Chemistry Studies on Nitrated Dibenzothiophene 5,5 Dioxides
Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.gov DFT methods are used to determine the electron density of a system, from which various properties such as energy, molecular structure, and reactivity descriptors can be derived.
Frontier Molecular Orbital (FMO) theory is a key concept within DFT that simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarizable and reactive. researchgate.net
For 4-nitrodibenzo[b,d]thiophene 5,5-dioxide, the electron-withdrawing nature of both the sulfone and nitro groups is expected to significantly lower the energy levels of both the HOMO and LUMO compared to the parent dibenzothiophene (B1670422) molecule. The distribution of these frontier orbitals across the molecule would reveal the most probable sites for nucleophilic and electrophilic attack.
Table 1: Conceptual Frontier Molecular Orbital Properties
| Molecular Orbital | Role in Reactivity | Expected Energy Level in this compound |
|---|---|---|
| HOMO | Electron Donor (Nucleophilicity) | Lowered due to electron-withdrawing groups |
| LUMO | Electron Acceptor (Electrophilicity) | Significantly lowered due to electron-withdrawing groups |
This table is based on established chemical principles as specific computational data for this compound was not found in the search results.
Electrostatic Potential Surface (EPS) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. walisongo.ac.idchemrxiv.orgnih.gov The EPS map displays the electrostatic potential on the electron density surface of a molecule, with different colors representing regions of varying potential. walisongo.ac.id Typically, red-colored regions indicate negative electrostatic potential, highlighting areas that are rich in electrons and susceptible to electrophilic attack. Conversely, blue-colored regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.
In the case of this compound, an EPS map would be expected to show significant negative potential around the oxygen atoms of the nitro and sulfone groups, reflecting their high electronegativity. Regions of positive potential would likely be located on the aromatic rings, particularly in the vicinity of the electron-withdrawing substituents, making these areas susceptible to nucleophilic aromatic substitution. An EPS map of the parent dibenzothiophene shows negative potential around the sulfur atom and a generally neutral to slightly negative potential across the aromatic rings. researchgate.net The introduction of the nitro and dioxide groups would dramatically alter this picture.
Computational Modeling of Reaction Mechanisms and Pathways
Computational modeling allows for the detailed exploration of reaction mechanisms, providing insights into the energy changes that occur as reactants are converted into products. This includes the identification of transition states and the calculation of activation energies, which are crucial for understanding reaction rates and selectivity.
By mapping the potential energy surface of a reaction, computational chemists can construct an energy profile that illustrates the pathway from reactants to products. This profile includes the energies of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. The structure of the transition state provides valuable information about the geometry of the reacting molecules at the point of maximum energy. For a reaction involving this compound, such as a nucleophilic aromatic substitution, computational analysis could pinpoint the structure and energy of the Meisenheimer complex intermediate and the associated transition states.
Computational methods have been developed to predict the regioselectivity of electrophilic aromatic substitution reactions. nih.govrsc.org One such method, RegioSQM, utilizes semiempirical quantum mechanics to calculate the proton affinities of different positions on an aromatic ring. nih.govnih.govchemrxiv.org The position with the highest proton affinity is predicted to be the most likely site of electrophilic attack. While the dibenzothiophene 5,5-dioxide ring system is generally deactivated towards electrophilic substitution due to the electron-withdrawing sulfone group, computational models could still predict the most favorable position for substitution should a reaction occur under forcing conditions. These predictions can be invaluable in synthetic planning. nih.govrsc.org Machine learning models are also being developed to predict regioselectivity with high accuracy. chemrxiv.orgrsc.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and intermolecular interactions. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing how the molecule moves and interacts with its environment.
Structure-Property Relationship Studies based on Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for elucidating the relationships between the molecular structure of a compound and its electronic and chemical properties. These computational methods allow for the prediction of various molecular descriptors that govern the behavior of a molecule.
In the absence of specific published research, a detailed analysis and presentation of calculated data such as molecular orbital energies (HOMO-LUMO gaps), electrostatic potential surfaces, and bond parameters for this particular molecule cannot be provided. Such studies would be necessary to quantitatively describe its electronic structure, reactivity, and potential applications based on its computed properties.
The electronic properties of this molecule are qualitatively expected to be influenced by the strong electron-withdrawing nature of both the sulfone (-SO₂) and the nitro (-NO₂) groups. These groups would significantly lower the energy levels of the frontier molecular orbitals (HOMO and LUMO) and create a highly electron-deficient aromatic system. However, without specific computational data, a quantitative discussion remains speculative.
Future theoretical studies on This compound would be invaluable in providing a deeper understanding of its fundamental chemical properties and in guiding experimental research.
Environmental Transformation and Degradation Pathways Academic Perspective
Biodegradation of Dibenzothiophene (B1670422) and its Sulfone Derivatives
The biodegradation of dibenzothiophene (DBT) has been extensively studied, with numerous bacterial strains identified that can metabolize this compound. The primary metabolic routes involve either the cleavage of the carbon-sulfur bond (the "4S" pathway) or the initial oxidation of the aromatic rings.
Microbial Metabolism of Sulfones and Proposed Pathways
Microbial metabolism of dibenzothiophene often proceeds through oxidation of the sulfur atom, leading to the formation of dibenzothiophene-5-oxide (DBTO) and subsequently dibenzothiophene-5,5-dioxide (DBTO2), also known as dibenzothiophene sulfone. Some microorganisms are capable of utilizing dibenzothiophene as a sole source of carbon and sulfur, while others metabolize it co-metabolically in the presence of another growth substrate.
For dibenzothiophene sulfone, two main degradation pathways are recognized:
Angular Dioxygenation: This pathway involves the enzymatic attack on the aromatic rings, leading to the formation of dihydroxylated intermediates. Subsequent ring cleavage can result in the formation of various aliphatic and aromatic compounds.
Reductive Desulfurization: Under anaerobic conditions, some bacteria can reductively cleave the C-S bonds of dibenzothiophene and its oxidized derivatives, although this is a less commonly reported pathway.
The presence of a nitro group on the aromatic ring of 4-Nitrodibenzo[b,d]thiophene 5,5-Dioxide is expected to significantly influence its microbial degradation. Nitroaromatic compounds are generally more resistant to oxidative degradation due to the electron-withdrawing nature of the nitro group. However, some specialized microorganisms have evolved pathways to degrade nitroaromatics, often initiating the process through reduction of the nitro group to an amino group.
Identification of Biotransformation Products (e.g., Hydroxynitrobiphenyls)
While specific studies on the biotransformation of this compound are limited, hypothetical degradation pathways can be proposed based on the metabolism of related compounds. A plausible pathway could involve an initial angular dioxygenase attack on one of the benzene (B151609) rings. This would lead to the formation of a diol, which could then undergo ring cleavage. If the sulfur dioxide group is subsequently removed, this could theoretically lead to the formation of hydroxynitrobiphenyl compounds.
It is important to note that without specific experimental evidence for this compound, the formation of hydroxynitrobiphenyls remains a scientifically informed hypothesis rather than a confirmed biotransformation product.
Abiotic Degradation in Environmental Matrices (e.g., Photodegradation in Water)
Beyond microbial action, abiotic processes can also contribute to the transformation of this compound in the environment. Photodegradation, or the breakdown of compounds by light, is a particularly important abiotic process in aquatic systems.
Research on Adsorption and Removal from Model Systems
The fate and transport of this compound in the environment are also governed by its interaction with solid matrices such as soil and sediment. Adsorption can significantly reduce the bioavailability and mobility of organic pollutants.
The polarity and molecular structure of this compound suggest that it would have a moderate to strong affinity for organic matter in soil and sediment. The sulfone and nitro groups increase the polarity of the molecule compared to the parent dibenzothiophene, which could influence its adsorption behavior.
Conclusion and Future Research Perspectives
Summary of Key Academic Contributions
While dedicated research on 4-Nitrodibenzo[b,d]thiophene 5,5-dioxide is nascent, the academic contributions related to its core structure, dibenzothiophene (B1670422) 5,5-dioxide, provide a solid foundation. The primary contributions can be categorized as follows:
Synthetic Methodologies: The principal synthesis of the dibenzothiophene 5,5-dioxide core involves the oxidation of the corresponding dibenzothiophene. researchgate.net This straightforward transformation allows for the preparation of various derivatives, provided the precursor is available.
Building Block for Materials Science: The dibenzothiophene 5,5-dioxide unit is recognized as a robust electron acceptor. This property has been exploited in the design of materials for organic electronics, such as thermally activated delayed fluorescent (TADF) emitters for Organic Light-Emitting Diodes (OLEDs) and conjugated polymers for photocatalysis. rsc.orgresearchgate.netnih.gov
Intermediate in Chemical Reactions: The reactivity of the dibenzothiophene 5,5-dioxide core has been explored, including its susceptibility to nucleophilic attack and C-S bond cleavage under certain conditions. researchgate.netacs.org These reactions, while studied for the parent compound, establish a precedent for the potential reactivity of its nitrated analogues.
The introduction of a nitro group at the 4-position is expected to significantly modulate the electronic properties of the core structure, enhancing its electron-accepting nature and influencing the reactivity of the adjacent aromatic ring.
Unexplored Reactivity and Synthetic Avenues for Nitrated Dibenzothiophene 5,5-Dioxides
The presence of two powerful electron-withdrawing groups (sulfone and nitro) on the dibenzothiophene framework opens up numerous unexplored synthetic possibilities. Future research should focus on harnessing this unique electronic arrangement.
Nucleophilic Aromatic Substitution (SNAr): The aromatic rings of this compound are highly electron-deficient, making them prime candidates for SNAr reactions. Investigations into reactions with various nucleophiles (e.g., alkoxides, amines, thiolates) could lead to a diverse library of functionalized derivatives that are otherwise difficult to synthesize. The regioselectivity of these substitutions would be of fundamental interest.
Reduction Chemistry: The selective reduction of the nitro group in the presence of the sulfone offers a pathway to 4-aminodibenzo[b,d]thiophene 5,5-dioxide. This amino derivative would be a versatile intermediate for further functionalization, including diazotization and Sandmeyer reactions, or for use as a monomer in polymer synthesis.
Cross-Coupling Reactions: While challenging on such an electron-poor system, the development of modern cross-coupling protocols may allow for the functionalization of the aromatic core. This could involve, for instance, converting the nitro group into a more suitable leaving group like a triflate.
Desulfonylative Functionalization: The sulfone group can act as a leaving group in certain transition-metal-catalyzed reactions. researchgate.net Exploring these "desulfonylative" cross-couplings with the nitrated scaffold could provide a novel route to biaryl compounds.
| Potential Reaction Class | Reagents/Conditions | Prospective Products | Research Goal |
| Nucleophilic Aromatic Substitution | NaOMe, KSR, R₂NH | 4-alkoxy, 4-thioether, or 4-amino substituted products | Access to novel functionalized derivatives |
| Selective Nitro Reduction | Fe/HCl, SnCl₂, H₂/Pd-C | 4-Aminodibenzo[b,d]thiophene 5,5-dioxide | Creation of a key synthetic intermediate |
| C-S Bond Cleavage/Rearrangement | Strong bases (e.g., KOH) | 2-Arylphenol derivatives | Skeletal diversification and synthesis of biphenyls acs.org |
Opportunities for Novel Material Design and Catalytic Applications
The intrinsic properties of the this compound core make it a highly attractive component for advanced materials.
Organic Electronics: As a potent electron acceptor, this molecule could be incorporated into novel TADF emitters, n-type semiconductors for organic thin-film transistors (OTFTs), or as an acceptor unit in donor-acceptor polymers for organic photovoltaics. researchgate.netscirp.org The nitro group's ability to finely tune the LUMO (Lowest Unoccupied Molecular Orbital) energy level is a key advantage. rsc.org
Photocatalysis: Dibenzothiophene-S,S-dioxide has been used to construct conjugated polymers for photocatalytic hydrogen peroxide production. rsc.orgnih.gov Incorporating the 4-nitro derivative could enhance charge separation and visible light absorption in new photocatalytic systems designed for solar fuel generation or environmental remediation.
High-Performance Polymers: The amino-derivative (obtained from nitro reduction) could be used as a monomer to synthesize high-performance polymers like polyimides or polyamides. The rigidity and electronic nature of the dibenzothiophene dioxide unit could impart desirable properties such as high thermal stability and specific optical characteristics.
Ligand Design for Catalysis: While the parent compound is often the target of removal in catalytic processes like oxidative desulfurization (ODS), researchgate.netnih.govfinechemicals.com.cnsemanticscholar.orgresearchgate.net the functionalized derivatives could serve as ligands for homogeneous catalysis. The sulfone and nitro groups could coordinate to metal centers, and the rigid backbone could provide a well-defined steric environment.
Advanced Computational Approaches for Deeper Mechanistic Understanding
To guide synthetic efforts and material design, advanced computational studies are indispensable.
DFT Calculations: Density Functional Theory (DFT) can be employed to predict the electronic structure, molecular orbital energies (HOMO/LUMO), and charge distribution of this compound and its derivatives. researchgate.net This would provide quantitative insight into its electron-accepting capability.
Reaction Pathway Modeling: Computational modeling can elucidate the mechanisms and predict the regioselectivity of proposed reactions, such as SNAr. By calculating the energies of transition states and intermediates, researchers can identify the most favorable reaction pathways, saving significant experimental effort. researchgate.net
Predicting Material Properties: Time-dependent DFT (TD-DFT) can be used to predict the photophysical properties (e.g., absorption and emission spectra) of new materials incorporating the nitrated scaffold. This would accelerate the discovery of new molecules for applications in OLEDs and other optoelectronic devices. scirp.org
| Computational Method | Target Property/Process | Potential Insight |
| Density Functional Theory (DFT) | Electronic Structure (HOMO/LUMO) | Quantify electron affinity; guide donor-acceptor pairing |
| Reaction Modeling | SNAr reaction pathways | Predict regioselectivity and activation barriers |
| Time-Dependent DFT (TD-DFT) | Photophysical Properties | Predict absorption/emission spectra for OLED material design |
Expanding the Scope of Radioligand Development for Fundamental Biological Inquiry
The development of selective radioligands is crucial for imaging and understanding biological processes using techniques like Positron Emission Tomography (PET). The rigid and planar structure of the dibenzothiophene dioxide core presents an interesting, underexplored scaffold for such applications.
The 4-nitro derivative can serve as a key precursor in this context. For instance, its reduction to the corresponding amine would provide a chemical handle for coupling to chelating agents for radiometals or for introducing fluorine-18. Furthermore, the strong dipole moment and specific electronic properties conferred by the sulfone and nitro groups could be exploited to achieve high-affinity and selective binding to biological targets, such as G-protein coupled receptors (GPCRs) or enzymes. mdpi.com Future work could involve synthesizing a small library of compounds based on this scaffold and screening them for binding affinity against various biological targets, thereby opening a new avenue for the development of novel imaging agents.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Nitrodibenzo[b,d]thiophene 5,5-Dioxide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves nitration of dibenzothiophene derivatives under controlled conditions. A reflux system with mixed solvents (e.g., acetic acid and DMF) and catalysts (e.g., sodium acetate) is common, as seen in analogous heterocyclic syntheses . Optimization can employ factorial design experiments to test variables like temperature, stoichiometry, and solvent ratios systematically . Purity is enhanced via recrystallization from DMF-ethanol mixtures.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC with UV detection (λ ~254 nm) for purity assessment, referencing standards like nitrophenol derivatives .
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and sulfone group placement.
- Mass spectrometry (ESI-MS) for molecular weight validation. Cross-referencing with analogous compounds (e.g., 2-Nitrodibenzothiophene standards) ensures methodological consistency .
Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic systems?
- Methodological Answer :
- Solubility: Test in polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 4.8–7.6) using spectrophotometric methods, as done for nitrophenol indicators .
- Stability: Store at 0–6°C in inert atmospheres to prevent nitro-group reduction or sulfone hydrolysis, based on protocols for nitrobenzyl derivatives .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound, and how do these insights guide experimental design?
- Methodological Answer : Density Functional Theory (DFT) calculations can model the electron-withdrawing effects of the nitro and sulfone groups, predicting reactivity in electrophilic substitution or charge-transfer complexes. Validate computational results experimentally via cyclic voltammetry to measure redox potentials . Such models inform the design of optoelectronic materials or catalytic systems.
Q. What strategies resolve contradictions in reported spectroscopic data (e.g., conflicting NMR shifts) for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects, impurities, or tautomerism. To address:
- Replicate experiments under standardized conditions (e.g., deuterated DMSO for NMR).
- Compare with structurally similar compounds (e.g., 3-Nitrodibenzofuran) to isolate substituent-specific shifts .
- Use high-field NMR (≥500 MHz) and 2D techniques (COSY, HSQC) for unambiguous assignments.
Q. How can researchers investigate the compound’s potential as a photosensitizer or in charge-transfer complexes?
- Methodological Answer :
- Photophysical Studies : Measure UV-vis absorption/emission spectra in varying solvents to assess π→π* and n→π* transitions.
- Electron Transfer Experiments : Use fluorescence quenching assays with electron donors (e.g., triethylamine) to quantify charge-transfer efficiency .
- Theoretical Frameworks : Link results to Marcus theory or frontier molecular orbital (FMO) analysis to explain mechanistic pathways .
Q. What advanced separation techniques (e.g., chiral chromatography) are suitable for isolating enantiomers or derivatives of this compound?
- Methodological Answer : For enantiomeric resolution, employ:
- Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IA) and isocratic elution (hexane:isopropanol).
- Crystallography : Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) for X-ray diffraction analysis, referencing methods for nitroaromatic standards .
Methodological Best Practices
- Theoretical Integration : Align experimental goals with conceptual frameworks, such as using Hückel’s rule for aromaticity assessments or Hammett constants to predict substituent effects .
- Data Validation : Cross-check results with multiple analytical techniques (e.g., HPLC + NMR) and replicate under controlled conditions to minimize artifacts .
- Ethical Compliance : Follow PRTR guidelines for nitroaromatic waste disposal, as outlined for 4-nitrophenol handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
